REACTION_SMILES
|
[Br:12][c:13]1[cH:14][cH:15][c:16]([CH3:22])[c:17]([C:18]([OH:19])=[O:20])[cH:21]1.[c:1]1(-[c:7]2[s:8][cH:9][cH:10][cH:11]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[s:8][c:9]([CH2:18][c:17]3[c:16]([CH3:22])[cH:15][cH:14][c:13]([Br:12])[cH:21]3)[cH:10][cH:11]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(Br)cc1C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(-c2cccs2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(Br)cc1Cc1ccc(-c2ccccc2)s1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |